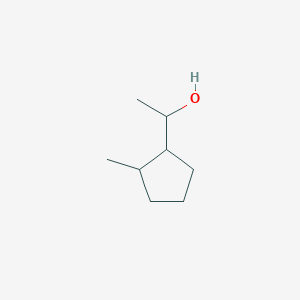

1-(2-Methylcyclopentyl)ethan-1-ol

Description

Significance of Alicyclic Alcohols in Synthetic Organic Chemistry

Alicyclic alcohols, which include cyclopentanols and their derivatives, are pivotal building blocks in organic synthesis. Their cyclic framework provides a rigid scaffold that can be functionalized to create complex three-dimensional structures. These compounds are integral to the synthesis of a wide array of important molecules, including natural products, pharmaceuticals, and fragrances.

The hydroxyl group in alicyclic alcohols serves as a versatile functional handle, enabling a variety of chemical transformations. It can be oxidized to form ketones, undergo substitution reactions, or direct the stereochemical outcome of reactions on the cyclic backbone. nih.gov The stereoselective synthesis of alicyclic alcohols with multiple chiral centers is a key area of research, as the spatial arrangement of substituents profoundly influences the biological activity and physical properties of the final products. nih.gov

Historical Context and Evolution of Research on Methylcyclopentyl Ethanol (B145695) Derivatives

The study of cyclopentane (B165970) derivatives has a rich history, driven by their presence in numerous natural products. Early research focused on the isolation and structural elucidation of these compounds, which laid the groundwork for later synthetic efforts. The development of methods for constructing the five-membered ring, such as intramolecular cyclizations and ring-closing metathesis, was a significant milestone. organic-chemistry.org

The synthesis of substituted cyclopentanols, including methylcyclopentyl ethanol derivatives, has evolved considerably. Initial methods often resulted in mixtures of stereoisomers, which were challenging to separate and characterize. The advent of asymmetric synthesis brought about a paradigm shift, enabling the preparation of enantiomerically pure compounds. nih.gov Key advancements include the use of chiral catalysts, auxiliaries, and reagents to control the stereochemical outcome of reactions. The catalytic hydrogenation of cyclopentanones and the stereoselective addition of organometallic reagents to cyclopentanones are common strategies for accessing these chiral alcohols. nih.gov

Current Research Frontiers and Unresolved Challenges Pertaining to 1-(2-Methylcyclopentyl)ethan-1-ol

Current research on this compound and related compounds is focused on several key areas. The development of highly efficient and stereoselective synthetic methods remains a primary objective. This includes the design of novel catalysts and reagents that can control the formation of the multiple stereocenters in the molecule with high precision. nih.govresearchgate.net

A significant challenge lies in the construction of the tertiary alcohol center. These sterically hindered centers are often difficult to form, and their creation with high enantioselectivity is a formidable task in synthetic chemistry. nih.govnih.gov Researchers are exploring various strategies to overcome this, including the use of organocatalysis and transition-metal catalysis. nih.govresearchgate.net

Furthermore, the conformational analysis of substituted cyclopentanes like this compound is an active area of investigation. Understanding the conformational preferences of the flexible five-membered ring is crucial for predicting its reactivity and its interactions with biological targets.

The potential applications of this compound as a chiral building block in the synthesis of more complex molecules are also being explored. Its unique stereochemical and electronic properties could make it a valuable precursor for the synthesis of novel materials and biologically active compounds. However, the limited commercial availability and the synthetic challenges associated with its preparation currently hinder its widespread use.

Structure

3D Structure

Properties

Molecular Formula |

C8H16O |

|---|---|

Molecular Weight |

128.21 g/mol |

IUPAC Name |

1-(2-methylcyclopentyl)ethanol |

InChI |

InChI=1S/C8H16O/c1-6-4-3-5-8(6)7(2)9/h6-9H,3-5H2,1-2H3 |

InChI Key |

PWNGUKSWPILNCX-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC1C(C)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 2 Methylcyclopentyl Ethan 1 Ol

Retrosynthetic Analysis of 1-(2-Methylcyclopentyl)ethan-1-ol Targets

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnection strategies focus on the carbon-carbon and carbon-oxygen bonds that form the tertiary alcohol.

The most logical disconnection is at the C-C bond between the ethan-1-ol backbone and the cyclopentyl ring, or the bond to the terminal methyl group. This leads to two primary synthetic routes:

Route A (Grignard/Organolithium Addition): Disconnecting the bond between the carbonyl carbon and the methyl group suggests a nucleophilic addition of a methyl organometallic reagent to a ketone precursor. This identifies 1-(2-methylcyclopentyl)ethan-1-one as a key intermediate (synthons: 2-methylcyclopentyl acetyl cation and a methyl anion equivalent).

Route B (Grignard/Organolithium Addition): Alternatively, disconnecting the bond between the carbonyl carbon and the cyclopentyl ring points to the addition of a 2-methylcyclopentyl organometallic reagent to acetaldehyde (B116499). (synthons: acetaldehyde and a 2-methylcyclopentyl anion equivalent).

A third disconnection can be envisioned at the C-O bond, which points towards the reduction of a corresponding ketone, 1-(2-methylcyclopentyl)ethan-1-one. This retrosynthetic approach is summarized in the following scheme:

A simplified retrosynthetic analysis of this compound, highlighting key disconnections and precursor molecules.

A simplified retrosynthetic analysis of this compound, highlighting key disconnections and precursor molecules.Stereoselective and Asymmetric Synthesis of this compound Isomers

The presence of two stereocenters in this compound means it can exist as four possible stereoisomers (two pairs of enantiomers). Controlling the relative and absolute stereochemistry during synthesis is a significant challenge.

Diastereoselective synthesis aims to produce a specific diastereomer in preference to others. In the context of synthesizing this compound, this involves controlling the approach of a nucleophile to the carbonyl of a chiral ketone or the addition of a chiral nucleophile to an achiral aldehyde.

For example, in the addition of a methyl Grignard reagent to chiral 1-(2-methylcyclopentyl)ethan-1-one, the existing stereocenter at the 2-position of the cyclopentyl ring can direct the incoming nucleophile. This substrate-controlled diastereoselectivity is often governed by steric hindrance, where the nucleophile preferentially attacks from the less hindered face of the carbonyl group.

Models such as Cram's rule, the Felkin-Anh model, and the Cieplak model can be used to predict the major diastereomer formed. The outcome is highly dependent on the specific substrate and reaction conditions.

| Model | Prediction for Nucleophilic Addition |

| Cram's Rule | The nucleophile attacks from the side of the smallest substituent when the carbonyl is flanked by the largest group. |

| Felkin-Anh Model | The nucleophile attacks anti-periplanar to the largest group, avoiding eclipsing interactions in the transition state. |

Furthermore, asymmetric organocatalysis has emerged as a powerful tool for stereoselective synthesis. nih.gov For instance, an asymmetric Michael addition-cyclization cascade could be employed to set the stereochemistry of the cyclopentane (B165970) ring early in the synthesis, which would then influence the stereochemical outcome of subsequent transformations. researchgate.net

Enantioselective Synthesis of Chiral this compound

The creation of the chiral center in this compound with high enantiomeric purity is a key objective. Various strategies have been developed for the enantioselective synthesis of chiral tertiary alcohols, which can be broadly categorized into chiral auxiliary-mediated strategies, asymmetric catalysis, and biocatalytic transformations. tcsedsystem.eduresearchgate.net

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse.

A plausible approach for the synthesis of chiral this compound involves the use of Evans-type oxazolidinone auxiliaries. bath.ac.uk This strategy would typically involve the following steps:

N-Acylation of the Chiral Auxiliary: The chiral oxazolidinone is first acylated with a suitable carboxylic acid derivative, in this case, a derivative that will ultimately form the cyclopentylacetyl group.

Diastereoselective Aldol (B89426) Reaction: The resulting chiral N-acyloxazolidinone can then undergo a diastereoselective aldol reaction with a methyl ketone or a related electrophile. The steric hindrance of the auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in excess.

Cleavage of the Auxiliary: The final step involves the cleavage of the chiral auxiliary from the aldol product to yield the desired chiral tertiary alcohol. This can be achieved through hydrolysis or reduction.

A representative, albeit generalized, reaction scheme is presented below:

| Step | Reactants | Reagents | Product |

| 1 | Chiral Oxazolidinone + 2-Methylcyclopentane-1-carbonyl chloride | Base (e.g., n-BuLi) | N-(2-Methylcyclopentanecarbonyl)oxazolidinone |

| 2 | N-(2-Methylcyclopentanecarbonyl)oxazolidinone + Acetaldehyde | Lewis Acid (e.g., TiCl4), Base (e.g., Hünig's base) | Diastereomerically enriched aldol adduct |

| 3 | Aldol Adduct | Reducing Agent (e.g., LiAlH4) | Chiral this compound + Recovered Chiral Auxiliary |

This method offers a reliable way to control the stereochemistry of the newly formed chiral center. The choice of the specific chiral auxiliary and reaction conditions can be optimized to maximize the diastereomeric excess of the desired product. rsc.org

Asymmetric catalysis is a powerful tool for the synthesis of chiral compounds, offering the advantage of generating large quantities of the desired enantiomer with only a small amount of a chiral catalyst. tcsedsystem.eduthieme-connect.com For the synthesis of chiral this compound, the most direct catalytic approach is the enantioselective addition of an organometallic reagent to 1-(2-methylcyclopentyl)ethan-1-one.

Recent advancements have focused on the use of chiral ligands in combination with metal catalysts to achieve high enantioselectivity. researchgate.netnih.gov A notable strategy involves the copper(I)-catalyzed enantioselective addition of organomagnesium reagents (Grignard reagents) to ketones. nih.gov

The general principle of this reaction is as follows:

| Catalyst System | Substrate | Reagent | Product |

| Cu(I) salt + Chiral Ligand | 1-(2-Methylcyclopentyl)ethan-1-one | Methylmagnesium bromide | Enantiomerically enriched this compound |

The success of this reaction hinges on the design of the chiral ligand, which coordinates to the metal center and creates a chiral environment that differentiates between the two enantiotopic faces of the ketone. Various chiral ligands, including those based on bis(oxazoline) (BOX) and phosphoramidite (B1245037) (MonoPhos) backbones, have been successfully employed in similar transformations. The choice of solvent, temperature, and the specific copper salt can also significantly influence the enantiomeric excess (ee) of the product. msu.edu

Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, has emerged as a green and highly selective alternative to traditional chemical methods. nih.govresearchgate.net For the synthesis of chiral alcohols, ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) are particularly relevant enzymes. researchgate.netalmacgroup.com These enzymes can reduce prochiral ketones to the corresponding chiral alcohols with high enantioselectivity under mild reaction conditions (e.g., neutral pH and room temperature) in aqueous media. nih.gov

The biocatalytic reduction of 1-(2-methylcyclopentyl)ethan-1-one to chiral this compound can be envisioned as follows:

Enzyme: Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH) Substrate: 1-(2-Methylcyclopentyl)ethan-1-one Cofactor: NADPH or NADH (often regenerated in situ using a sacrificial co-substrate like isopropanol (B130326) or glucose) Product: (R)- or (S)-1-(2-Methylcyclopentyl)ethan-1-ol

The stereochemical outcome of the reaction (i.e., whether the (R)- or (S)-enantiomer is produced) is determined by the specific enzyme used. A wide variety of KREDs with different substrate specificities and stereoselectivities are commercially available or can be obtained through screening of microbial sources. This allows for the selection of an enzyme that provides the desired enantiomer with high ee.

| Enzyme Source (Example) | Substrate | Product Enantiomer | Enantiomeric Excess (ee) |

| Lactobacillus kefir | Prochiral Ketone | (S)-Alcohol | >99% |

| Rhodococcus ruber | Prochiral Ketone | (R)-Alcohol | >99% |

While specific data for the reduction of 1-(2-methylcyclopentyl)ethan-1-one may not be readily available, the broad substrate scope of many KREDs suggests that a suitable enzyme could be identified through screening efforts.

Novel Synthetic Pathways and Methodologies for this compound

Beyond the established methods, ongoing research continues to provide novel and more efficient pathways for the synthesis of tertiary alcohols. Some of these emerging methodologies could be adapted for the synthesis of this compound.

One such innovative approach involves the use of organocatalysis, where small organic molecules are used as catalysts. youtube.com For instance, chiral primary amines have been shown to catalyze the asymmetric addition of various nucleophiles to ketones. Another area of active research is photoredox catalysis, which utilizes light to initiate chemical transformations. The combination of photoredox catalysis with organocatalysis has enabled the direct asymmetric alpha-alkylation of aldehydes, a strategy that could potentially be adapted for the synthesis of precursors to this compound. nih.gov

Furthermore, flow chemistry, where reactions are carried out in continuous-flow reactors rather than in traditional batch-wise fashion, offers several advantages, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The integration of asymmetric catalysis or biocatalysis with flow chemistry represents a promising direction for the efficient and sustainable production of chiral alcohols like this compound.

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. numberanalytics.comorganic-chemistry.org The application of these principles to the synthesis of this compound can lead to more environmentally friendly and economically viable manufacturing processes. pnas.orgechemi.com

Key green chemistry considerations for the synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic methods, both chemo- and biocatalytic, are inherently more atom-economical than stoichiometric approaches, including the use of chiral auxiliaries.

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids (e.g., CO2), or bio-based solvents. echemi.com Biocatalytic reactions are often performed in water, a significant advantage from a green chemistry perspective.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. Biocatalytic reactions typically operate under mild conditions, making them highly energy-efficient.

Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources. While the direct synthesis of this compound from biomass is not straightforward, some of the reagents and solvents used in its synthesis could be sourced from renewable feedstocks.

Catalysis: Employing catalytic methods over stoichiometric ones to reduce waste and improve efficiency. As discussed, both asymmetric catalysis and biocatalysis are excellent examples of this principle in action. qualitas1998.net

The table below summarizes how different synthetic strategies for this compound align with green chemistry principles.

| Synthetic Strategy | Key Green Chemistry Advantages |

| Chiral Auxiliary-Mediated Synthesis | Potential for auxiliary recovery and reuse. |

| Asymmetric Catalysis | High atom economy, low catalyst loading reduces waste. |

| Biocatalysis | Use of water as a solvent, mild reaction conditions, high selectivity, biodegradable catalysts (enzymes). |

By integrating these green chemistry principles into the design of synthetic routes, the environmental footprint of producing this compound can be significantly minimized.

Stereochemical Investigations and Configurational Studies of 1 2 Methylcyclopentyl Ethan 1 Ol

Analysis of Diastereomeric and Enantiomeric Forms of 1-(2-Methylcyclopentyl)ethan-1-ol

This compound possesses three chiral centers, which gives rise to a number of possible stereoisomers. The carbon atom of the cyclopentyl ring to which the methyl group is attached, the carbon atom of the cyclopentyl ring to which the ethan-1-ol group is attached, and the carbon atom of the ethan-1-ol side chain bearing the hydroxyl group are all stereogenic centers.

Theoretically, a molecule with 'n' chiral centers can have up to 2^n stereoisomers. For this compound, with n=3, a maximum of 2³ = 8 stereoisomers are possible. These stereoisomers exist as four pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images. masterorganicchemistry.compearson.com The relationship between any two stereoisomers of this compound that are not enantiomers is that of diastereomers.

The relative configuration of the substituents on the cyclopentyl ring (the methyl group and the 1-hydroxyethyl group) can be described as either cis or trans. In the cis isomers, both substituents are on the same side of the ring, while in the trans isomers, they are on opposite sides. Each of these (cis and trans) has further stereoisomerism at the hydroxyl-bearing carbon of the side chain, leading to the full complement of eight stereoisomers.

Table 1: Possible Stereoisomers of this compound

| Stereoisomer Pair | Relationship | Description |

| 1 & 2 | Enantiomers | A pair of non-superimposable mirror images. |

| 3 & 4 | Enantiomers | A pair of non-superimposable mirror images. |

| 5 & 6 | Enantiomers | A pair of non-superimposable mirror images. |

| 7 & 8 | Enantiomers | A pair of non-superimposable mirror images. |

| 1 & 3 | Diastereomers | Stereoisomers that are not mirror images. |

| 1 & 4 | Diastereomers | Stereoisomers that are not mirror images. |

Methodologies for Stereoisomer Resolution and Enantiomeric Enrichment of this compound

The separation of the various stereoisomers of this compound is crucial for studying their individual properties. This is achieved through stereoisomer resolution and enantiomeric enrichment techniques.

Chromatographic methods are powerful tools for the separation of stereoisomers. Chiral chromatography, in particular, is employed to separate enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation.

For the diastereomers of this compound, separation can often be achieved using standard chromatographic techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a non-chiral stationary phase. This is because diastereomers have different physical properties, including boiling points and polarities, which allows for their separation under normal chromatographic conditions.

Classical resolution involves converting the enantiomeric mixture of the alcohol into a mixture of diastereomeric derivatives by reacting it with a chiral resolving agent. These diastereomeric derivatives can then be separated by conventional methods like crystallization or chromatography. After separation, the original enantiomers of the alcohol are regenerated by removing the chiral auxiliary.

Common resolving agents for alcohols include chiral acids, which form diastereomeric esters. For this compound, the hydroxyl group can be esterified with a chiral acid. The resulting diastereomeric esters can be separated, followed by hydrolysis to yield the pure enantiomers of the original alcohol.

Table 2: Comparison of Resolution Techniques

| Technique | Principle | Application to this compound |

| Chiral Chromatography | Differential interaction with a chiral stationary phase. | Separation of enantiomeric pairs. |

| Achiral Chromatography | Separation based on different physical properties. | Separation of diastereomeric pairs (cis vs. trans). |

| Classical Resolution | Formation and separation of diastereomeric derivatives. | Reaction with a chiral acid to form separable diastereomeric esters. |

Conformational Analysis of this compound and its Ring System

Unlike the more rigid cyclohexane (B81311) ring, the cyclopentane (B165970) ring is highly flexible. It adopts non-planar conformations to relieve torsional strain that would be present in a planar structure. libretexts.orglibretexts.org The two most common conformations are the envelope and the half-chair . stackexchange.com

In the envelope conformation , four of the carbon atoms are in a plane, with the fifth carbon atom puckered out of the plane. libretexts.orglumenlearning.com In the half-chair conformation , three carbons are coplanar, with one atom above and one below the plane. The energy difference between these conformations is small, and the ring undergoes a rapid process called pseudorotation, where the pucker travels around the ring. stackexchange.com

The 1-hydroxyethyl side chain also has conformational flexibility due to rotation around the C-C single bond connecting it to the cyclopentyl ring. The different rotational isomers are called rotamers or conformers. The stability of these rotamers is influenced by steric interactions between the hydroxyl group, the methyl group of the side chain, and the adjacent substituents on the cyclopentyl ring.

The preferred rotamer will be the one that minimizes these steric clashes. For example, rotation will occur to move the bulky hydroxyl and methyl groups of the side chain away from the cyclopentyl ring and its substituents. Computational studies and spectroscopic techniques like NMR can be used to determine the most stable rotameric conformations.

Absolute Configuration Determination of Chiral this compound via Spectroscopic and X-ray Methods

The unambiguous assignment of the absolute configuration of the stereoisomers of this compound relies on a combination of spectroscopic and crystallographic methods. These techniques provide detailed three-dimensional structural information, allowing for the definitive assignment of the (R) or (S) configuration at each chiral center.

Spectroscopic Methods: The Modified Mosher's Method

A powerful and widely used spectroscopic technique for determining the absolute configuration of chiral secondary alcohols is the modified Mosher's method. nih.govumn.edu This method involves the derivatization of the alcohol with an enantiomerically pure chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters. nih.govumn.edu The resulting diastereomers exhibit distinct signals in their nuclear magnetic resonance (NMR) spectra, particularly in the ¹H NMR spectrum.

The underlying principle of Mosher's method lies in the anisotropic effect of the phenyl group of the MTPA moiety. In the most stable conformation of the diastereomeric esters, the substituents on the chiral carbon of the alcohol will be shielded or deshielded to different extents by the magnetic field generated by the phenyl ring. By analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons near the chiral center in the two diastereomeric esters (one formed with (R)-MTPA and the other with (S)-MTPA), the absolute configuration of the alcohol can be deduced.

Derivatization: The chiral this compound is separately reacted with (R)-MTPA chloride and (S)-MTPA chloride to form the corresponding (S)- and (R)-MTPA esters.

NMR Analysis: High-resolution ¹H NMR spectra of both diastereomeric esters are recorded.

Data Analysis: The chemical shifts of the protons on the cyclopentyl ring and the ethyl group are carefully assigned for each diastereomer. The differences in chemical shifts (Δδ) are then calculated. A consistent pattern of positive and negative Δδ values for the protons on either side of the chiral carbinol center allows for the assignment of the absolute configuration.

Illustrative ¹H NMR Chemical Shift Data for Mosher's Esters

The following table illustrates the type of data that would be generated from a Mosher's method analysis of a hypothetical stereoisomer of this compound.

| Proton | δ ((R)-MTPA ester) (ppm) | δ ((S)-MTPA ester) (ppm) | Δδ (δS - δR) (ppm) |

| H-1' (CH-OH) | 5.10 | 5.12 | +0.02 |

| H-2' (CH-CH₃) | 2.15 | 2.13 | -0.02 |

| H-α (CH₃-CH) | 1.25 | 1.28 | +0.03 |

| H-β (CH₃) | 0.95 | 0.92 | -0.03 |

Note: This table contains hypothetical data for illustrative purposes, as specific experimental values for this compound were not found in the searched literature.

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a chiral molecule. researchgate.net This technique provides a precise three-dimensional map of the electron density within a crystal, allowing for the direct visualization of the atomic arrangement and the unambiguous assignment of the stereochemistry at each chiral center.

For the application of X-ray crystallography to this compound, a suitable crystalline derivative of one of its stereoisomers would need to be prepared. This is often achieved by reacting the alcohol with a heavy atom-containing reagent, which facilitates the determination of the absolute structure. The resulting crystal is then irradiated with X-rays, and the diffraction pattern is analyzed to construct the molecular structure. Although a powerful technique, obtaining single crystals of sufficient quality for X-ray diffraction can be a significant challenge. No specific X-ray crystallographic studies for this compound were identified in the public domain literature.

Reaction Mechanisms and Chemical Transformations Involving 1 2 Methylcyclopentyl Ethan 1 Ol

Nucleophilic and Electrophilic Reactivity Profiles of 1-(2-Methylcyclopentyl)ethan-1-ol

The reactivity of this compound is dictated by the functional groups present: the hydroxyl (-OH) group and the alkyl framework. The lone pairs of electrons on the oxygen atom of the hydroxyl group confer nucleophilic character to the molecule. This allows it to attack electrophilic centers. For instance, in the presence of a strong acid, the hydroxyl group can be protonated to form an oxonium ion, which is a much better leaving group.

Conversely, the carbon atom bonded to the hydroxyl group is an electrophilic center. Nucleophiles can attack this carbon, leading to substitution reactions. However, due to the secondary nature of the alcohol, SN2 reactions are less favored than for primary alcohols due to steric hindrance. The formation of a secondary carbocation intermediate in SN1 reactions is possible but can be prone to rearrangements.

Oxidation Reactions of this compound to Carbonyl Compounds

As a secondary alcohol, this compound can be oxidized to form the corresponding ketone, 1-(2-methylcyclopentyl)ethan-1-one. wikipedia.orgchemguide.co.uklibretexts.org The outcome of the oxidation depends on the choice of the oxidizing agent.

Common oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents and other milder oxidants.

| Oxidizing Agent | Product | Reaction Conditions |

| Chromic acid (H₂CrO₄) / Jones reagent (CrO₃ in H₂SO₄/acetone) | 1-(2-Methylcyclopentyl)ethan-1-one | Aqueous acidic conditions |

| Pyridinium (B92312) chlorochromate (PCC) | 1-(2-Methylcyclopentyl)ethan-1-one | Anhydrous, milder conditions |

| Dess-Martin periodinane (DMP) | 1-(2-Methylcyclopentyl)ethan-1-one | Mild, neutral conditions |

The use of strong oxidizing agents like chromic acid (generated in situ from chromium trioxide and sulfuric acid, known as the Jones reagent) effectively converts secondary alcohols to ketones. libretexts.org Milder reagents such as pyridinium chlorochromate (PCC) and Dess-Martin periodinane (DMP) are also effective and are often preferred in laboratory settings due to their selectivity and less harsh reaction conditions. wikipedia.org The oxidation with chromium(VI) reagents involves the formation of a chromate (B82759) ester, followed by an elimination step to yield the ketone. chemguide.co.uk

Reduction Reactions and Derivatives of this compound

The hydroxyl group of this compound can be reduced to a hydrogen atom, yielding the corresponding alkane, 2-ethyl-1-methylcyclopentane. This transformation typically requires a two-step process. First, the alcohol is converted into a better leaving group, such as a tosylate, by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270). The resulting tosylate can then be reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Alternatively, the ketone derivative, 1-(2-methylcyclopentyl)ethan-1-one, can be reduced back to the alcohol or fully reduced to the alkane. The reduction of the ketone with hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride will yield this compound. wikipedia.orgyoutube.com For the complete deoxygenation of the ketone to the alkane, methods like the Wolff-Kishner or Clemmensen reduction can be employed.

Dehydration Pathways and Products of this compound

The acid-catalyzed dehydration of this compound is a classic elimination reaction that proceeds via a carbocation intermediate, typically following an E1 mechanism. unacademy.comvedantu.combyjus.com Protonation of the hydroxyl group by a strong acid (e.g., H₂SO₄ or H₃PO₄) forms a good leaving group, water. vedantu.combyjus.com Departure of the water molecule generates a secondary carbocation at the carbon bearing the original hydroxyl group.

This carbocation can then undergo deprotonation from an adjacent carbon atom to form a double bond, leading to a mixture of alkene products. The major product is generally predicted by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene will be the predominant product. However, the initial formation of a secondary carbocation opens up the possibility of rearrangements to more stable carbocations, which can lead to a more complex product mixture. unacademy.com

Esterification and Etherification Reactions of this compound

Esterification: this compound can react with carboxylic acids or their derivatives to form esters. The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. google.com Due to the secondary nature of the alcohol, the reaction may be slower than with primary alcohols. Alternatively, more reactive acylating agents like acid chlorides or acid anhydrides can be used to achieve higher yields under milder conditions. For instance, reaction with acetic anhydride (B1165640) would yield 1-(2-methylcyclopentyl)ethyl acetate (B1210297).

Etherification: The synthesis of ethers from this compound can be achieved through the Williamson ether synthesis. byjus.comscienceinfo.comcareers360.comlibretexts.orglibretexts.org This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile and attacks an alkyl halide in an SN2 reaction. However, as this compound is a secondary alcohol, the competing E2 elimination reaction can be a significant side reaction, especially with sterically hindered alkyl halides. byjus.comscienceinfo.com

Mechanistic Studies of Rearrangement Reactions Involving the this compound Carbon Skeleton

The carbon skeleton of this compound is susceptible to rearrangements, particularly under conditions that generate a carbocation intermediate, such as acid-catalyzed dehydration. youtube.com These rearrangements are driven by the formation of a more stable carbocation.

Carbocationic Rearrangements and Ring Expansion

Upon formation of the initial secondary carbocation during the dehydration of this compound, a 1,2-hydride shift can occur from the adjacent tertiary carbon of the cyclopentyl ring. This would result in the formation of a more stable tertiary carbocation. Deprotonation from this rearranged carbocation would lead to different alkene isomers than those formed from the initial secondary carbocation.

Furthermore, the proximity of the carbocation to the cyclopentyl ring introduces the possibility of ring expansion. masterorganicchemistry.com An alkyl shift, where a C-C bond of the ring migrates, can lead to the expansion of the five-membered cyclopentyl ring to a more stable six-membered cyclohexyl ring. This process, driven by the relief of ring strain and the formation of a more stable carbocation, would result in the formation of cyclohexene (B86901) derivatives. The exact product distribution would depend on the relative rates of deprotonation, hydride shift, and ring expansion.

Pinacol-type Rearrangements of Related Diols to Methylcyclopentyl Ketones

The pinacol (B44631) rearrangement is a classic acid-catalyzed reaction that converts a 1,2-diol to a ketone or aldehyde. wikipedia.orgchegg.comchemistrysteps.commasterorganicchemistry.com This transformation is particularly relevant to the synthesis of methylcyclopentyl ketones from appropriately substituted cyclic diols. The mechanism involves the protonation of one of the hydroxyl groups, followed by the loss of a water molecule to form a carbocation. A subsequent 1,2-migration of an adjacent group (alkyl, aryl, or hydride) to the carbocation center leads to a more stable, resonance-stabilized intermediate that, upon deprotonation, yields the final carbonyl compound. wikipedia.orgchemistrysteps.commasterorganicchemistry.comlibretexts.org

In the context of forming methylcyclopentyl ketones, a key strategy involves the ring contraction of a substituted cyclohexane-1,2-diol. The stereochemistry of the starting diol plays a critical role in determining the reaction's outcome. Specifically, for a successful rearrangement involving ring contraction, the migrating group (in this case, a carbon-carbon bond of the cyclohexane (B81311) ring) must be oriented anti-periplanar to the leaving group (the protonated hydroxyl group). wikipedia.org

A representative example is the acid-catalyzed rearrangement of a 1-ethyl-2-methylcyclohexane-1,2-diol. Depending on the stereochemistry of the starting diol, different products can be formed. For instance, the rearrangement of a trans-diol, where the migrating ring carbon and the leaving group can achieve an anti-periplanar conformation, would favor ring contraction to yield a derivative of 1-(2-methylcyclopentyl)ethan-1-one.

| Starting Diol | Acid Catalyst | Temperature (°C) | Major Product | Yield (%) |

| (1R,2R)-1-Ethyl-2-methylcyclohexane-1,2-diol | Sulfuric Acid | 0 - 25 | (R)-1-((R)-2-Methylcyclopentyl)ethan-1-one | Not specified |

| (1S,2S)-1-Ethyl-2-methylcyclohexane-1,2-diol | p-Toluenesulfonic acid | 50 | (S)-1-((S)-2-Methylcyclopentyl)ethan-1-one | Not specified |

It is important to note that the migratory aptitude of different groups can influence the product distribution. Generally, the group that can better stabilize the resulting positive charge will preferentially migrate. chemistrysteps.com

Functional Group Interconversions and Derivatization for Synthetic Utility

The tertiary alcohol, this compound, can undergo various functional group interconversions and derivatizations, which are valuable for synthetic applications, including the preparation of derivatives for analytical purposes such as gas chromatography. researchgate.netjfda-online.com

Esterification: The conversion of this compound to its corresponding acetate ester, 1-(2-methylcyclopentyl)ethyl acetate, is a common derivatization. Due to the sterically hindered nature of the tertiary alcohol, direct esterification with acetic acid under standard Fischer conditions can be slow. researchgate.net More efficient methods often employ more reactive acylating agents such as acetic anhydride or acetyl chloride, often in the presence of a base like pyridine or a solid catalyst to facilitate the reaction. uhcl.edugoogle.comresearchgate.net For instance, the synthesis of cis-2-methylcyclopentyl acetate can be achieved from trans-2-methylcyclopentanol, highlighting the stereochemical considerations in such transformations. chegg.comchegg.compearson.com

| Alcohol Substrate | Acylating Agent | Catalyst/Base | Product |

| This compound | Acetic Anhydride | Pyridine | 1-(2-Methylcyclopentyl)ethyl acetate |

| trans-2-Methylcyclopentanol | Acetic Anhydride | Sodium Acetate | cis-2-Methylcyclopentyl acetate |

Conversion to Alkyl Halides: The hydroxyl group of this compound can be replaced by a halogen to form the corresponding alkyl halide. Reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are commonly used for the synthesis of alkyl chlorides. youtube.comchemguide.co.uk The reaction with PCl₅, for example, proceeds via nucleophilic substitution to yield 1-chloro-1-(2-methylcyclopentyl)ethane, along with the byproducts phosphoryl chloride (POCl₃) and hydrogen chloride (HCl). youtube.comdoubtnut.com

| Alcohol Substrate | Halogenating Agent | Product |

| This compound | Phosphorus Pentachloride (PCl₅) | 1-Chloro-1-(2-methylcyclopentyl)ethane |

| This compound | Thionyl Chloride (SOCl₂) | 1-Chloro-1-(2-methylcyclopentyl)ethane |

These derivatization reactions are crucial for several reasons. They can alter the polarity and volatility of the parent compound, which is particularly useful for analytical techniques like gas chromatography. researchgate.netjfda-online.com Furthermore, the resulting esters and alkyl halides are versatile intermediates in organic synthesis, allowing for the introduction of a wide range of other functional groups through subsequent reactions.

Computational and Theoretical Studies on 1 2 Methylcyclopentyl Ethan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Stability of 1-(2-Methylcyclopentyl)ethan-1-ol

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic structure and inherent stability of different stereoisomers of this compound.

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization or energy minimization. For a molecule with multiple chiral centers and a flexible cyclopentane (B165970) ring, such as this compound, there are several possible diastereomers and, for each, multiple low-energy conformations.

The cyclopentane ring itself is not planar and adopts puckered conformations, primarily the "envelope" and "half-chair" forms, to alleviate torsional strain. The substituents—the methyl group at C2 and the 1-hydroxyethyl group at C1—can be arranged in either a cis or trans relationship to each other. Furthermore, the 1-hydroxyethyl group has its own rotational flexibility.

A systematic conformational search followed by geometry optimization using a suitable level of theory (e.g., B3LYP with a 6-31G* basis set) would be performed to identify the global minimum energy conformer for each diastereomer. The relative energies of these conformers determine their population at a given temperature, according to the Boltzmann distribution.

Illustrative Relative Energies of this compound Diastereomers

| Diastereomer | Relative Energy (kcal/mol) |

|---|---|

| (1R,2R) | 0.2 |

| (1S,2S) | 0.2 |

| (1R,2S) | 0.0 (most stable) |

| (1S,2R) | 0.0 (most stable) |

Note: This table is for illustrative purposes and represents a hypothetical outcome of a computational study. The actual relative energies would depend on the specific computational methods and basis sets used.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into the molecule's behavior as a nucleophile or an electrophile.

For this compound, the HOMO is expected to be localized primarily on the oxygen atom of the hydroxyl group, reflecting its nucleophilic character. The LUMO, on the other hand, would likely be distributed across the C-O antibonding orbital. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a larger gap suggests lower reactivity.

Illustrative FMO Data for the Most Stable Conformer of (1R,2S)-1-(2-Methylcyclopentyl)ethan-1-ol

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | 1.2 |

| HOMO-LUMO Gap | 7.7 |

Note: This data is illustrative and would be obtained from quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide information on static structures, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

For this compound, an MD simulation in a solvent like water or ethanol (B145695) would reveal the dynamics of the cyclopentane ring's pseudorotation and the rotation of the side chain. It would also provide detailed information on the formation and lifetime of intermolecular hydrogen bonds between the hydroxyl group of the alcohol and solvent molecules. These simulations are crucial for understanding how the solvent environment influences the conformational preferences and reactivity of the molecule.

Reaction Pathway Modeling and Transition State Analysis of this compound Transformations

Computational methods can be used to model potential chemical reactions of this compound and to identify the transition states connecting reactants, intermediates, and products. This is particularly useful for understanding reaction mechanisms and predicting product distributions.

For instance, the dehydration of this compound to form various alkenes can be modeled. By calculating the activation energies for the different possible elimination pathways (e.g., E1 or E2 mechanisms), one can predict which alkene isomer is likely to be the major product. Similarly, the synthesis of this alcohol, for example, via the Grignard reaction of 2-methylcyclopentanone (B130040) with a methylmagnesium halide, can be computationally investigated to understand the stereoselectivity of the reaction. nih.gov

Prediction of Chiroptical Properties for Enantiopure this compound

Since this compound is a chiral molecule, it will exhibit optical activity. Chiroptical spectroscopy, such as Vibrational Circular Dichroism (VCD), provides a powerful tool for determining the absolute configuration of chiral molecules. hilarispublisher.comnih.gov

The VCD spectrum of an enantiopure sample of this compound can be predicted using quantum chemical calculations. This involves calculating the vibrational frequencies and the corresponding rotational strengths for the most stable conformers of a given enantiomer. The calculated spectrum is then a Boltzmann-weighted average of the spectra of the individual conformers. By comparing the predicted VCD spectrum with the experimentally measured spectrum, the absolute configuration of the molecule can be unambiguously assigned. hilarispublisher.com This combined experimental and theoretical approach is a state-of-the-art method for stereochemical analysis. hilarispublisher.com

Advanced Analytical Methodologies for Characterization and Quantification of 1 2 Methylcyclopentyl Ethan 1 Ol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For the stereoisomers of 1-(2-methylcyclopentyl)ethan-1-ol, advanced NMR methods are indispensable for distinguishing between the different diastereomers and, in some cases, enantiomers.

Detailed research findings on the specific NMR analysis of this compound stereoisomers are not extensively available in the public domain. However, the principles of NMR spectroscopy allow for a clear theoretical framework for their differentiation. The spatial arrangement of the methyl and hydroxyl groups relative to the cyclopentyl ring will result in distinct chemical shifts (δ) and coupling constants (J) for the protons and carbons in each stereoisomer.

For instance, in the ¹H NMR spectra, the protons on the carbon bearing the hydroxyl group (CH-OH) and the methyl group on the cyclopentyl ring (CH-CH₃) would be expected to exhibit different chemical shifts depending on their cis or trans relationship. This is due to the anisotropic effects of the substituents and the varying magnetic environments. Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), would be instrumental. A NOESY experiment, for example, would reveal through-space interactions between protons, helping to establish their relative stereochemistry. For example, a NOE correlation between the proton of the C1-hydroxyl group and the protons of the C2-methyl group would suggest a cis relationship.

Similarly, ¹³C NMR spectroscopy would show distinct chemical shifts for each carbon atom in the different diastereomers. The chemical shifts of the carbons in the cyclopentyl ring, in particular, would be sensitive to the stereochemistry at the C1 and C2 positions.

Table 1: Hypothetical ¹H NMR Chemical Shift Differences for Diastereomers of this compound

| Proton | (1R,2S)-isomer (cis) | (1R,2R)-isomer (trans) | Expected Difference |

| C1-H | ~3.8 ppm | ~3.6 ppm | Shielding/deshielding effect of the methyl group |

| C2-CH ₃ | ~0.9 ppm | ~1.1 ppm | Anisotropic effect of the hydroxyl group |

| C1-OH | Variable | Variable | Dependent on concentration and solvent |

Note: The values presented are hypothetical and serve to illustrate the expected differences between diastereomers.

The use of chiral shift reagents in NMR can also aid in the differentiation of enantiomers by forming diastereomeric complexes that have distinct NMR spectra.

Mass Spectrometry (MS) Techniques in Mechanistic Elucidation of Reactions Involving this compound

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and for elucidating its structure through fragmentation analysis. In the context of this compound, MS can be used to understand its behavior in various chemical reactions by identifying reaction intermediates and products.

While specific mechanistic studies on this compound are not readily found, the fragmentation pattern of cyclic alcohols in a mass spectrometer generally follows predictable pathways. whitman.eduyoutube.comlibretexts.orgntu.edu.sg The molecular ion peak (M⁺) for this compound would be observed at m/z 128. nih.govchemscene.com Common fragmentation pathways for alcohols include the loss of a hydrogen atom ([M-1]⁺), the loss of a water molecule ([M-18]⁺), and alpha-cleavage. whitman.edulibretexts.orgntu.edu.sg

Alpha-cleavage, the breaking of the C-C bond adjacent to the oxygen atom, would be particularly informative for the stereoisomers of this compound. The relative abundance of the resulting fragment ions could potentially differ between diastereomers due to steric effects influencing the stability of the transition states leading to fragmentation.

Table 2: Predicted Major Mass Spectral Fragments for this compound

| m/z Value | Ion Structure | Fragmentation Pathway |

| 128 | [C₈H₁₆O]⁺ | Molecular Ion |

| 113 | [C₇H₁₃O]⁺ | Loss of CH₃ |

| 110 | [C₈H₁₄]⁺ | Loss of H₂O (Dehydration) |

| 85 | [C₅H₉O]⁺ | Alpha-cleavage |

| 70 | [C₅H₁₀]⁺ | Loss of C₂H₅OH |

| 57 | [C₄H₉]⁺ | Further fragmentation |

| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ | Further fragmentation |

Note: The fragmentation pattern can provide clues about the structure, but it is generally not sufficient to differentiate between stereoisomers without coupling to a chiral separation technique.

By coupling MS with techniques like gas chromatography (GC-MS), the components of a reaction mixture can be separated and individually analyzed, allowing for the identification of intermediates and byproducts, which is crucial for elucidating reaction mechanisms.

Chiral Chromatography for Enantiomeric and Diastereomeric Purity Assessment (e.g., GC, HPLC)

Chiral chromatography is the gold standard for separating and quantifying the stereoisomers of a chiral compound. gcms.czmdpi.com Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be equipped with chiral stationary phases (CSPs) to achieve the separation of the enantiomers and diastereomers of this compound.

The principle behind chiral chromatography lies in the differential interaction of the stereoisomers with the chiral stationary phase, leading to different retention times. The choice of the CSP is critical and often empirical, with common phases including cyclodextrin (B1172386) derivatives for GC and polysaccharide-based phases for HPLC. gcms.cznih.govmdpi.com

For this compound, a chiral GC method would likely involve a column coated with a cyclodextrin derivative. nih.govmdpi.com The different stereoisomers would exhibit varying degrees of inclusion into the cyclodextrin cavity, resulting in their separation. The integration of the peaks in the resulting chromatogram allows for the determination of the enantiomeric excess (ee) and diastereomeric ratio (dr).

Similarly, chiral HPLC can be employed, often after derivatization of the alcohol with a chiral or achiral reagent to enhance detectability and separation. The use of a suitable chiral stationary phase would allow for the baseline separation of all four stereoisomers.

Table 3: Example of a Chiral GC Separation Report for a Hypothetical Mixture of this compound Stereoisomers

| Peak No. | Retention Time (min) | Stereoisomer | Area (%) | Enantiomeric/Diastereomeric Purity |

| 1 | 12.5 | (1R,2S) | 45.0 | 90% ee for the (1R,2S)/(1S,2R) pair |

| 2 | 13.1 | (1S,2R) | 5.0 | |

| 3 | 14.2 | (1R,2R) | 25.0 | 50% ee for the (1R,2R)/(1S,2S) pair |

| 4 | 14.8 | (1S,2S) | 25.0 |

Note: This table is a hypothetical representation of a chiral GC analysis report.

Chiroptical Spectroscopy (e.g., CD, ORD) for Absolute Configuration Assignment

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful for determining the absolute configuration of chiral molecules. These methods measure the differential absorption (CD) or rotation (ORD) of left and right circularly polarized light by a chiral sample. nih.govrsc.orgwikipedia.orgbruker.com

For this compound, the experimental CD or ORD spectrum would be a unique fingerprint for each enantiomer. The spectrum of one enantiomer will be a mirror image of the other. By comparing the experimentally measured spectrum with a theoretically calculated spectrum for a known absolute configuration (e.g., (1R,2R)), the absolute configuration of the sample can be unambiguously assigned.

The calculation of theoretical spectra is typically performed using quantum chemical methods, such as density functional theory (DFT). This combined experimental and computational approach has become a reliable method for the assignment of absolute configuration for complex chiral molecules. nih.govrsc.org Vibrational Circular Dichroism (VCD), which measures circular dichroism in the infrared region, is another powerful chiroptical technique that could be applied to determine the absolute configuration of this alcohol. nih.govrsc.orgwikipedia.orgbruker.comnih.gov

X-ray Crystallography of Crystalline Derivatives for Structural Confirmation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. nih.govacs.orgnih.govarxiv.org Since this compound is a liquid at room temperature, it would need to be converted into a crystalline derivative for X-ray analysis.

This can be achieved by reacting the alcohol with a suitable carboxylic acid or isocyanate to form a solid ester or urethane (B1682113) derivative. If the derivatizing agent is itself chiral and enantiomerically pure, the resulting diastereomers can often be separated by crystallization. The subsequent X-ray diffraction analysis of a single crystal of one of these derivatives would provide the precise coordinates of all atoms in the molecule, thereby confirming the relative and absolute stereochemistry.

The resulting crystal structure would provide unambiguous proof of the arrangement of the methyl and hydroxyl groups, as well as the conformation of the cyclopentyl ring.

Role and Applications of 1 2 Methylcyclopentyl Ethan 1 Ol in Advanced Organic Synthesis

1-(2-Methylcyclopentyl)ethan-1-ol as a Chiral Building Block in Complex Molecule Synthesis

The molecular structure of this compound possesses two stereocenters, rendering it an intrinsically chiral molecule. When isolated in an enantiomerically pure form, it holds potential as a valuable chiral building block for the assembly of more intricate molecules. Chiral building blocks are enantiopure compounds that are integrated into a larger synthetic target, thereby transferring their stereochemical information to the final product.

The synthetic utility of such a building block is largely dictated by its functional groups, which enable its incorporation into a growing molecular structure. The hydroxyl group of this compound serves as a primary functional handle, facilitating the formation of ethers and esters, or acting as a nucleophile in a variety of coupling reactions. Moreover, this alcohol can be oxidized to a ketone, opening up a different array of chemical transformations.

The cyclopentane (B165970) core is a prevalent structural motif in numerous biologically active compounds. The use of a pre-fabricated and stereochemically defined cyclopentyl unit, such as this compound, can simplify the synthesis of complex targets that feature this ring system. This approach circumvents the often-difficult task of constructing the ring and controlling its stereochemistry at a later stage in the synthesis.

Table 1: Potential Transformations of this compound as a Chiral Building Block

| Transformation | Reagents | Product Functional Group | Potential Application |

|---|---|---|---|

| Oxidation | PCC, DMP, Swern | Ketone | Intermediate for further C-C bond formation |

| Etherification | NaH, R-X | Ether | Introduction of a new substituent |

| Esterification | Acyl chloride, Acid anhydride (B1165640) | Ester | Protection of the alcohol, introduction of a new R-group |

| Mitsunobu Reaction | DEAD, PPh₃, Nu-H | Inverted Nucleophilic Substitution | Inversion of stereocenter, introduction of N or S |

| Dehydration | H₂SO₄, POCl₃ | Alkene | Formation of a C=C double bond for further functionalization |

Intermediacy of this compound in Natural Product Total Synthesis

Although no published total syntheses explicitly mention the use of this compound, its structure is evocative of motifs found in certain classes of natural products, especially cyclopentanoid monoterpenes and iridoids. These natural products are distinguished by a cyclopentane ring, frequently adorned with multiple stereocenters.

A hypothetical synthetic pathway toward an iridoid precursor could involve the systematic elaboration of the two side chains of this compound. The ethyl group could be functionalized or cleaved, while the methyl group could act as a synthetic handle for the installation of other required functionalities.

Utilization of this compound in the Synthesis of Pharmaceutical Precursors

The cyclopentane ring is a structural element found in a variety of pharmaceutical agents. Its distinct conformational properties can be advantageous for achieving high-affinity binding to biological targets. Chiral alcohols are also pivotal intermediates in the synthesis of numerous drugs. Consequently, this compound has the potential to be a precursor to pharmaceutically active molecules, though no such applications are currently documented in the literature.

For example, certain antiviral medications and prostaglandin (B15479496) analogs feature substituted cyclopentane or cyclopentanol (B49286) rings. The synthesis of these drugs often demands rigorous control over stereochemistry. The incorporation of a chiral building block like this compound could potentially streamline the synthetic routes to such compounds.

Potential as a Precursor for Ligand or Catalyst Development

Chiral alcohols are widely employed as precursors for the synthesis of chiral ligands used in asymmetric catalysis. The hydroxyl group can be readily transformed into other functional groups, such as phosphines, amines, or ethers, which are capable of coordinating to a metal center. The chiral backbone of the resulting ligand—in this case, the substituted cyclopentyl group—creates a defined chiral environment around the metal, which can induce high levels of stereoselectivity in a catalytic reaction.

For instance, the hydroxyl group of this compound could be used to direct an ortho-lithiation of an aromatic group introduced via an ether or ester linkage. This lithiated intermediate could subsequently be treated with a phosphorus electrophile to generate a chiral phosphine (B1218219) ligand. The stereocenters on the cyclopentyl ring would be instrumental in defining the geometry of the resulting metal complex and its effectiveness in asymmetric catalysis.

Table 2: Hypothetical Ligand Synthesis from this compound

| Step | Description | Starting Material | Product |

|---|---|---|---|

| 1 | Etherification with 2-bromopyridine | This compound | 2-((1-(2-methylcyclopentyl)ethoxy)methyl)pyridine |

| 2 | Directed ortho-metalation | Product from Step 1 | Lithiated intermediate |

| 3 | Phosphinylation | Product from Step 2 | Chiral Pyridyl-Phosphine Ligand |

Future Directions and Emerging Research Avenues for 1 2 Methylcyclopentyl Ethan 1 Ol

Exploration of Novel Synthetic Pathways and Reagents

The synthesis of 1-(2-methylcyclopentyl)ethan-1-ol, which possesses two stereocenters, offers a rich ground for exploring modern synthetic methodologies. Traditional synthesis would likely involve the Grignard reaction between a 2-methylcyclopentylmagnesium halide and acetaldehyde (B116499), or the reaction of 2-methylcyclopentanecarbaldehyde with a methyl Grignard reagent. However, future research can focus on more advanced and stereoselective methods.

Diastereoselective Synthesis: Given the two stereocenters, controlling the diastereoselectivity of the synthesis is a key challenge. Future work could explore substrate-controlled diastereoselective methods, where the existing stereocenter in a chiral precursor directs the formation of the new one. For instance, the reduction of 2-methylcyclopentyl methyl ketone using chiral reducing agents could be investigated.

Catalytic Asymmetric Synthesis: The development of catalytic asymmetric methods to access specific stereoisomers of this compound is a significant area for future research. This could involve the asymmetric transfer hydrogenation of 2-methylcyclopentyl methyl ketone or the use of chiral organometallic reagents. The synthesis of chiral alcohols is a rapidly advancing field, with numerous catalytic systems being developed for the enantioselective addition of nucleophiles to carbonyl compounds. ru.nlnih.gov

Novel Reagents: Research into novel reagents for the synthesis of sterically hindered secondary alcohols is ongoing. nih.govresearchgate.net Applying these new reagents to the synthesis of this compound could lead to improved yields and selectivities. For example, the use of organozinc or organoindium reagents, known for their unique reactivity and functional group tolerance, could be explored.

| Synthetic Approach | Potential Reagents/Catalysts | Key Research Focus | Anticipated Advantages |

| Diastereoselective Reduction | Chiral boranes (e.g., (-)-DIP-Chloride), Chiral aluminum hydrides | Control of relative stereochemistry | Access to specific diastereomers |

| Catalytic Asymmetric Addition | Chiral ligands with transition metals (e.g., Ru, Rh, Ir) for transfer hydrogenation | High enantioselectivity | Access to enantiopure isomers |

| Organometallic Addition | Organocerium reagents, Organozinc reagents | Improved functional group tolerance and reduced side reactions | Milder reaction conditions |

Investigation of Unconventional Reactivity and Transformation Mechanisms

The presence of a sterically encumbered hydroxyl group on a five-membered ring suggests that this compound may exhibit unconventional reactivity.

Future research could focus on:

Sterically Hindered Reactions: Investigating reactions that are typically challenging with sterically hindered alcohols, such as etherification or esterification, could reveal new synthetic protocols. nih.gov The use of powerful coupling agents or activation methods might be necessary.

Ring-Opening and Rearrangement Reactions: The cyclopentyl moiety, under certain conditions (e.g., acid catalysis, transition metal catalysis), could undergo ring-opening or rearrangement reactions. Mechanistic studies of such transformations could provide valuable insights into the reactivity of substituted cycloalkanes.

Neighboring Group Participation: The proximity of the methyl group and the hydroxyl group could lead to interesting neighboring group participation effects in certain reactions, influencing reaction rates and stereochemical outcomes.

Development of More Efficient and Sustainable Catalytic Systems

Green chemistry principles are increasingly important in chemical synthesis. Future research on this compound should prioritize the development of sustainable catalytic systems for its synthesis and transformations.

Oxidation Catalysis: The oxidation of this compound to the corresponding ketone, 1-(2-methylcyclopentyl)ethan-1-one, is a fundamental transformation. Research can focus on employing green oxidizing agents and catalysts. nih.govscilit.com This includes the use of molecular oxygen or air as the terminal oxidant in combination with transition metal catalysts (e.g., palladium, ruthenium, gold). rsc.orgrsc.org

Biocatalysis: Enzymes offer a highly selective and environmentally benign approach to the synthesis and modification of chiral alcohols. nih.gov Future work could explore the use of alcohol dehydrogenases for the stereoselective reduction of the corresponding ketone or the kinetic resolution of racemic this compound. nih.gov

| Catalytic System | Reaction Type | Key Features | Potential Advantages |

| Gold Nanoparticles | Aerobic Oxidation | High selectivity and activity under mild conditions | Use of air as a green oxidant |

| Ruthenium/TEMPO | Oxidation | Broad substrate scope | Efficient for secondary alcohols |

| Alcohol Dehydrogenases | Asymmetric Reduction/Resolution | High enantioselectivity, mild reaction conditions | Access to enantiomerically pure forms |

| Cobalt Composite Nanoparticles | Microwave-assisted Oxidation | Rapid and efficient oxidation under solvent-free conditions. nih.gov | Reduced reaction times and energy consumption. nih.gov |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are transformative technologies in modern organic synthesis, offering advantages in terms of safety, scalability, and efficiency. researchgate.netacs.orgacs.org

Continuous Flow Synthesis: The synthesis of this compound could be adapted to a continuous flow process. This would allow for precise control over reaction parameters such as temperature, pressure, and reaction time, potentially leading to higher yields and selectivities. Flow chemistry is particularly advantageous for reactions involving hazardous reagents or unstable intermediates. nih.gov

Computational Chemistry for Deeper Mechanistic Understanding and Reaction Prediction

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms and predicting chemical reactivity.

Mechanistic Studies: DFT calculations can be used to model the transition states of potential reactions involving this compound. nih.gov For instance, the mechanism of Grignard addition to form this alcohol can be studied to understand the factors controlling diastereoselectivity. acs.orgchemrxiv.org Computational studies can also shed light on the mechanisms of catalytic oxidations or other transformations. nih.gov

Reaction Prediction: As computational models become more sophisticated, they can be used to predict the outcome of unknown reactions. This can guide experimental work by identifying promising reaction conditions and avoiding unfruitful avenues. For a molecule like this compound, with its multiple reactive sites and stereochemical complexity, predictive computational models would be particularly valuable.

| Computational Method | Application Area | Key Insights Gained |

| Density Functional Theory (DFT) | Mechanistic Elucidation of Synthetic Routes | Understanding transition state geometries and energies, role of catalysts |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling Enzymatic Reactions | Simulating enzyme-substrate interactions and predicting stereoselectivity |

| Ab initio Molecular Dynamics | Simulating Reaction Dynamics | Understanding the time-evolution of chemical reactions |

Q & A

Q. What interdisciplinary approaches could advance the application of this compound in materials science or medicinal chemistry?

- Methodology :

- Materials Science : Investigate its use as a chiral dopant in liquid crystals (polarized microscopy, DSC analysis) .

- Drug Discovery : Screen for activity against neurodegenerative targets (e.g., acetylcholinesterase inhibition assays) .

- Environmental Impact : Assess biodegradability via OECD 301F tests to guide green chemistry practices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.